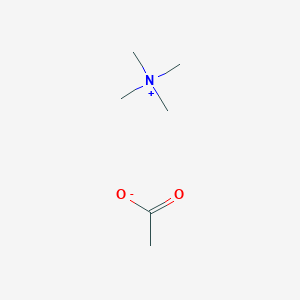

Tetramethylammonium acetate

概述

描述

Tetramethylammonium acetate is a quaternary ammonium salt with the chemical formula (CH₃)₄N(OCOCH₃). It is a white crystalline solid that is highly soluble in water. This compound is widely used in various fields due to its unique properties, including its role as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

作用机制

Target of Action

Tetramethylammonium acetate is an organic compound that is commonly used as a phase transfer catalyst in organic synthesis reactions . It is known to interact with charged species or polar reagents . .

Mode of Action

This compound facilitates the transfer of reactants between two immiscible phases, such as water and organic solvents, by forming stable ion pairs . This ability to act as a phase transfer catalyst allows it to enhance the reactivity of many organic reactions.

Biochemical Pathways

It is known to be involved in the synthesis of a variety of organic compounds, including esters, amides, and carboxylic acids .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a phase transfer catalyst, it can enhance the reactivity of many organic reactions, leading to the efficient synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to act as a phase transfer catalyst may be affected by the nature of the immiscible phases involved in the reaction . .

生化分析

Biochemical Properties

Tetramethylammonium acetate is known to interact with a variety of enzymes and proteins. It plays a significant role in biochemical reactions, particularly those involving charged species or polar reagents

Cellular Effects

It is known that Tetramethylammonium, a related compound, can affect neurotransmission in sympathetic and parasympathetic ganglia

Molecular Mechanism

It is known to facilitate the transfer of reactants between two immiscible phases in organic synthesis reactions This suggests that it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

One study reported that despite immediate skin decontamination, a patient exposed to a related compound, Tetramethylammonium hydroxide, developed significant systemic toxicity

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. A study on Tetramethylammonium hydroxide found that systemic signs can rapidly lead to respiratory failure and death after dermal exposure

Metabolic Pathways

It is known that Tetramethylammonium, a related compound, is involved in three main methanogenesis pathways: hydrogenotrophic, methylotrophic, and aceticlastic

Transport and Distribution

Given its role as a phase transfer catalyst, it is plausible that it may interact with transporters or binding proteins and influence its localization or accumulation within cells .

Subcellular Localization

Given its role in facilitating the transfer of reactants between two immiscible phases, it may be localized in areas of the cell where such reactions occur

准备方法

Synthetic Routes and Reaction Conditions: Tetramethylammonium acetate can be synthesized through the reaction of tetramethylammonium hydroxide with acetic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation of the solvent:

(CH3)4N(OH)+CH3COOH→(CH3)4N(OCOCH3)+H2O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing tetramethylammonium hydroxide with acetic acid. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .

化学反应分析

Types of Reactions: Tetramethylammonium acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.

Decomposition Reactions: Upon heating, it decomposes to form tetramethylammonium hydroxide and acetic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Decomposition: Heating the compound to temperatures above its melting point (184°C) leads to its decomposition.

Major Products:

Substitution Reactions: Products depend on the electrophile used. For example, reacting with methyl iodide can produce tetramethylammonium iodide.

Decomposition: The major products are tetramethylammonium hydroxide and acetic acid.

科学研究应用

Tetramethylammonium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: It serves as a reagent in the preparation of biological samples for analysis.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: It acts as an emulsifier, catalyst, sterilizer, antistatic, and antiseptic agent.

相似化合物的比较

- Tetramethylammonium chloride

- Tetramethylammonium hydroxide

- Tetraethylammonium acetate

Comparison: Tetramethylammonium acetate is unique due to its specific acetate anion, which imparts distinct chemical properties compared to other tetramethylammonium salts. For instance, tetramethylammonium hydroxide is more basic, while tetramethylammonium chloride is more commonly used in phase-transfer catalysis. Tetraethylammonium acetate, on the other hand, has larger alkyl groups, affecting its solubility and reactivity .

生物活性

Tetramethylammonium acetate (TMAA), with the chemical formula C₆H₁₅NO₂ and CAS number 10581-12-1, is a quaternary ammonium salt that has garnered attention for its biochemical properties and applications in various fields, including life sciences and analytical chemistry. This article provides a detailed overview of the biological activity of TMAA, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Weight : 133.189 g/mol

- Melting Point : 184 °C (decomposes)

- Solubility : Soluble in water at 20 °C

- Density : 1.000 g/cm³ at 20 °C

TMAA acts primarily as a biochemical reagent in various biological assays. Its role as a stabilizing agent for proteins and enzymes has been documented, enhancing the solubility and activity of biomolecules in solution. The compound's quaternary ammonium structure allows it to interact with biological membranes, potentially influencing membrane permeability and fluidity.

Applications in Research

- Biochemical Assays : TMAA is utilized in enzyme assays to study oxidative processes. For instance, it has been employed as a mediator in laccase-mediator systems (LMS) to facilitate the oxidation of phenolic compounds. The activity of LMS was quantified using TMAA as a standard, demonstrating its effectiveness in enhancing enzymatic reactions .

- Analytical Chemistry : TMAA has been used to improve the sensitivity of gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of various compounds, including fatty acids and phytohormones. Its presence aids in the methylation process, which enhances detection limits .

- Environmental Studies : Research has indicated that TMAA can influence the solubility and bioavailability of pollutants in aquatic environments, thereby affecting ecological dynamics .

Case Study 1: Laccase-Mediator Systems

In a study investigating the efficiency of laccase-mediator systems for lignin modification, TMAA was found to significantly enhance the oxidizing activity of laccases on lignin substrates. The automated chromatographic assay revealed that the laccase-mediator ratio could be optimized for maximum activity, with TMAA serving as a reliable mediator .

Case Study 2: Environmental Impact Assessment

Research focusing on the use of TMAA in environmental chemistry highlighted its role in modifying the solubility of heavy metals in contaminated water bodies. The study demonstrated that TMAA could effectively reduce metal ion concentrations by altering their chemical forms, thus facilitating their removal from aqueous solutions .

Comparative Analysis

The following table summarizes key findings related to TMAA's biological activity compared to other quaternary ammonium compounds:

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Mediator in enzymatic reactions | Biochemical assays |

| Tetraethylammonium Bromide | Antimicrobial properties | Pharmaceutical formulations |

| Tetrabutylammonium Hydroxide | Effective in organic synthesis | Analytical chemistry |

属性

IUPAC Name |

tetramethylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYQZMHVZZSQRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065132 | |

| Record name | Tetramethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-12-1 | |

| Record name | Tetramethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10581-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010581121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary analytical application of Tetramethylammonium acetate?

A1: this compound is widely employed as a derivatizing agent in gas chromatography (GC) analysis, particularly for the determination of fatty acids and phenolic acids. [, , , , , ] It converts these acids into their corresponding methyl esters, improving their volatility and detectability by GC.

Q2: How does this compound improve the analysis of terephthalic acid in recycled poly(ethylene terephthalate)?

A2: During thermochemolysis-GC, TMAA reacts with terephthalic acid present in the decomposition products of recycled PET, converting it into its dimethyl ester. [] This derivatization enables the precise and rapid determination of terephthalic acid content without requiring cumbersome sample pretreatments.

Q3: Can this compound be used to distinguish between free and esterified fatty acids?

A3: Yes, this compound can selectively methylate free fatty acids without hydrolyzing esterified fatty acids. [] This selectivity allows researchers to differentiate between these two forms of fatty acids in complex mixtures. In contrast, Tetramethylammonium hydroxide (TMAH) methylates both free and esterified forms.

Q4: How is this compound used to analyze the structure of cured traditional materials?

A4: Researchers used thermochemolysis-GC with TMAA to study the network structures in aged Japanese carpets ("yuton") primarily composed of paper and perilla oil. [] Analysis of the pyrolysis products, specifically the dimethyl esters of dicarboxylic acids like azelaic acid, provided insights into the material's aging process and its unique properties over time.

Q5: What are the advantages of using this compound in off-line thermochemolysis-GC-MS for phenolic acid analysis compared to other reagents like BSTFA?

A5: While BSTFA is volatile, leading to reproducibility issues, and TMAAc lacks sufficient basicity for effective methylation, aqueous TMAA has been identified as a more suitable reagent for phenolic acid analysis in this context. []

Q6: What spectroscopic techniques are commonly used to study this compound and its interactions?

A6: Nuclear magnetic resonance (NMR) spectroscopy is frequently employed to investigate the properties of TMAA, its interactions with other compounds, and its behavior in solution. [, , ] Electron paramagnetic resonance (EPR) spectroscopy has been utilized to study the radicals formed during the UV photolysis of TMAA. []

Q7: How can NMR be used to monitor the capillary isotachophoresis (cITP) process when using this compound as the leading electrolyte?

A7: The acetate methyl resonance in the 1H NMR spectrum of TMAA exhibits a pD-dependent chemical shift. [] This property allows for real-time, non-invasive monitoring of the solution pD during cITP.

Q8: Besides analytical applications, what other areas utilize this compound?

A8: TMAA finds applications in various fields, including the synthesis of organic compounds, [, , ] as a supporting electrolyte in electrochemistry, [] and in the development of novel materials like ionic liquids. [, , ]

Q9: How does this compound influence the luminescence of Europium complexes?

A9: Studies have shown that the presence of TMAA, specifically the acetate anion, can significantly enhance the luminescence intensity of chiral Europium (III) complexes. [, ] This effect is attributed to improved energy transfer processes and the formation of specific interactions between the complex and the acetate ion.

Q10: Can this compound be used in the preparation of materials with circularly polarized luminescence?

A10: Yes, hybrid materials incorporating Europium complexes and TMAA have demonstrated strong circularly polarized luminescence (CPL) properties. [, ] These materials could be promising for applications in areas like display technologies and optical sensors.

Q11: What role does this compound play in emulsion liquid membrane systems?

A11: TMAA can act as a carrier for lactic acid in vegetable oil-based emulsion liquid membrane (ELM) systems. [] These ELM systems show promise for the efficient removal of lactic acid from aqueous streams.

Q12: How does the structure of this compound contribute to its solubility in other ionic liquids?

A12: While TMAA generally exhibits good solubility in ionic liquids like 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), its solubility is influenced by the nature of the cation in the ionic liquid. [] Weaker interactions between the tetramethylammonium cation and acetate anions in the ionic liquid, compared to other hydroxyl-functionalized ammonium acetates, can lead to lower solubility.

Q13: Is there information on the environmental impact or toxicity of this compound?

A14: While the provided research papers do not extensively cover the environmental impact of TMAA, it is essential to consider potential ecotoxicological effects and implement responsible waste management strategies. [] Further research might be necessary to fully understand its long-term environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。